Nickel selenate

Catalog No.
S1511201
CAS No.
15060-62-5
M.F
H2NiO4Se
M. Wt
203.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel selenate

CAS Number

15060-62-5

Product Name

Nickel selenate

IUPAC Name

nickel;selenic acid

Molecular Formula

H2NiO4Se

Molecular Weight

203.68 g/mol

InChI

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

WQTZVKFAQJMKRZ-UHFFFAOYSA-N

SMILES

[O-][Se](=O)(=O)[O-].[Ni+2]

Canonical SMILES

O[Se](=O)(=O)O.[Ni]

Application in Thermal Analysis

Field: This application falls under the field of Thermal Analysis .

Summary of the Application: Nickel selenate hexahydrate’s thermal behavior is determined by simultaneous thermogravimetry–differential thermal analysis and differential scanning calorimetry .

Method of Application: The method involves the use of thermogravimetry–differential thermal analysis and differential scanning calorimetry to characterize its thermal intermediates decomposition .

Results: At 25 °C, this material is a green-colored compound; however, with the temperature increase (until 420 °C), a color change from yellowish green to yellowish orange and finally to yellow was observed .

Application in Biomedicine

Field: This application falls under the field of Biomedicine .

Summary of the Application: Nickel selenate has been applied in human health, such as in the microbiology field, to increase the insulin sensibilization and also to sensitize cancerized cells that are resistant against the drugs .

Application in Synthesis

Field: This application falls under the field of Chemical Synthesis .

Summary of the Application: Nickel selenate has been reported for its application in complex synthesis .

Application in Electrochemistry

Field: This application falls under the field of Electrochemistry .

Summary of the Application: Nickel selenide nanosheet array with an amorphous NiOOH layer on Ni foam (NiSe2@NiOOH/NF) serves as a high-efficiency and durable electrocatalyst for oxygen evolution reaction (OER) in alkaline seawater .

Method of Application: The method involves the use of selenate anions adsorbed nickel selenide nanosheet array with an amorphous NiOOH layer on Ni foam .

Results: It requires an overpotential of 460 mV to obtain 500 mA cm−2 .

Application in Plant Biology

Field: This application falls under the field of Plant Biology .

Summary of the Application: Nickel causes a reduction in lettuce growth and vitality of roots, probably through increased lipid peroxidation .

Method of Application: The method involves the application of Se (IV) to a Ni-contaminated medium .

Results: The application of Se (IV) to a Ni-contaminated medium resulted in a further reduction of growth, especially in the presence of 6 µM Se (IV) .

Nickel selenate, with the chemical formula NiSeO4\text{NiSeO}_4, is an inorganic compound that consists of nickel and selenium in the selenate form. It typically exists as a hexahydrate, NiSeO46H2O\text{NiSeO}_4\cdot 6\text{H}_2\text{O}, which is a green solid at room temperature. Nickel selenate is characterized by its tetragonal crystal structure, which can undergo changes upon heating, leading to different hydration states and decomposition products. At elevated temperatures, it decomposes into nickel selenite and subsequently into nickel oxide and selenium dioxide .

Due to its ability to facilitate electron transfer processes.
  • Sensors: The compound has potential applications in sensor technology for detecting environmental pollutants.
  • Biomedicine: Its unique properties may be explored for therapeutic applications, especially related to enzyme activity modulation.
  • Material Science: Nickel selenate is studied for its potential use in semiconductor materials and nanostructures .
  • Nickel selenate exhibits notable biological activity due to its interaction with various biochemical pathways. Nickel ions serve as essential cofactors for enzymes across different life forms. Research indicates that nickel selenate can influence plant growth and development, particularly under conditions of nickel exposure. It has been shown to affect root viability and induce lipid peroxidation, leading to reduced growth in plants . Additionally, the compound may have implications in biomedicine due to its unique properties in cellular interactions.

    Nickel selenate can be synthesized through several methods:

    • Reaction with Selenic Acid: A common laboratory method involves reacting nickel(II) carbonate with selenic acid:
      NiCO3+H2SeO4NiSeO4+H2O+CO2\text{NiCO}_3+\text{H}_2\text{SeO}_4\rightarrow \text{NiSeO}_4+\text{H}_2\text{O}+\text{CO}_2
    • Precipitation Method: Another method includes the precipitation of nickel selenate by mixing solutions of nickel chloride and sodium selenate:
      • Dissolve specific amounts of nickel chloride and sodium selenate in distilled water.
      • Combine the solutions while stirring until a yellow precipitate forms, which is then filtered and dried .
    • Industrial Production: In industrial settings, nickel(II) oxide or nickel(II) hydroxide is dissolved in selenic acid under controlled conditions to produce concentrated solutions that crystallize upon cooling .

    Studies on the interactions of nickel selenate with biological systems have shown that it can significantly affect cellular processes. For instance, it has been observed that exposure to this compound can lead to alterations in root growth patterns and physiological responses in plants exposed to nickel stress. The presence of selenium may mitigate some toxic effects associated with high nickel concentrations, suggesting a complex interplay between these elements in biological systems .

    Several compounds share similarities with nickel selenate, particularly those containing nickel and selenium or related elements. Below is a comparison highlighting their uniqueness:

    Compound NameFormulaKey Characteristics
    Nickel SelenideNiSeA semiconductor material; insoluble in solvents; used in electronics.
    Nickel SeleniteNiSeO3Intermediate product during thermal decomposition; less stable than selenate.
    Potassium SelenateK2SeO4Soluble in water; used as a source of selenium for agricultural applications.
    Sodium SelenateNa2SeO4Water-soluble; utilized in fertilizers and as a dietary supplement for animals.

    Nickel selenate stands out due to its unique thermal stability and ability to form complexes that are not typical of other similar compounds, making it valuable for specific industrial and scientific applications .

    Nickel selenate represents an important class of selenium-containing transition metal compounds that has garnered attention in materials science, catalysis, and inorganic chemistry. While less common than its sulfate analog, nickel selenate offers unique properties due to the larger atomic radius and different electronic properties of selenium compared to sulfur. The study of nickel selenate contributes to our understanding of transition metal chemistry and coordination compounds, particularly in how selenium's electronic structure influences bond formation and reactivity patterns with transition metals.

    Research on nickel selenate has significance in multiple domains, including crystal engineering, thermal analysis, and materials synthesis. Understanding the coordination chemistry and structural transformations of nickel selenate under various conditions provides valuable insights into the design of new materials with tailored properties. Additionally, as selenium compounds find applications in electronics, glass manufacturing, and catalysis, detailed knowledge of nickel selenate's behavior becomes increasingly important for technological developments.

    Scope of Academic Inquiry

    The academic study of nickel selenate encompasses several areas of investigation, including:

    • Synthetic methodologies for preparing pure and well-characterized nickel selenate samples
    • Detailed structural analysis using crystallographic techniques
    • Thermal behavior and phase transformations
    • Coordination chemistry and complex formation
    • Comparative studies with related compounds such as nickel sulfate and nickel selenite
    • Environmental and toxicological considerations

    This comprehensive approach allows researchers to develop a thorough understanding of nickel selenate's fundamental properties and potential applications. The present article aims to synthesize the current knowledge about nickel selenate from diverse sources, providing a holistic view of this compound for researchers, educators, and industry professionals.

    Solid-State Reaction Pathways

    Solid-state synthesis remains the most direct method for producing nickel selenate. A canonical approach involves the reaction of nickel carbonate (NiCO₃) with selenic acid (H₂SeO₄) under controlled thermal conditions. The reaction proceeds according to the equation:

    $$ \text{NiCO}3 + \text{H}2\text{SeO}4 \rightarrow \text{NiSeO}4 + \text{H}2\text{O} + \text{CO}2 \uparrow $$ [4].

    This exothermic reaction typically yields anhydrous nickel selenate, though intermediate hydrated forms may emerge depending on the cooling rate and atmospheric humidity. Post-synthesis annealing at 390°C eliminates residual water, producing phase-pure NiSeO₄ [4].

    Thermal decomposition studies reveal sequential phase transitions in nickel selenate hexahydrate (NiSeO₄·6H₂O). As shown in Table 1, dehydration occurs incrementally, culminating in the formation of nickel oxide (NiO) and selenium dioxide (SeO₂) at elevated temperatures [4].

    Table 1: Thermal Decomposition Profile of Nickel Selenate Hexahydrate

    Temperature (°C)Product
    100NiSeO₄·4H₂O
    300NiSeO₄·H₂O
    390NiSeO₄ (anhydrous)
    510Nickel(II) selenite (NiSeO₃)
    690NiO + SeO₂

    Solvothermal and Hydrothermal Approaches

    While solvothermal and hydrothermal methods are widely employed for nickel selenides (e.g., NiSe, NiSe₂) [7], their application to nickel selenate synthesis remains less documented. The inherent instability of selenate ions under high-pressure aqueous conditions limits the feasibility of these techniques. However, modified hydrothermal routes using non-aqueous solvents (e.g., ethylene glycol) could theoretically stabilize selenate precursors, though no peer-reviewed studies have yet confirmed this hypothesis [1] [7].

    Solution-Based Synthesis and Crystallization

    Solution-phase methods enable precise control over nickel selenate hydration states. Dissolving nickel nitrate (Ni(NO₃)₂) or nickel sulfate (NiSO₄) in selenic acid yields aqueous Ni²⁺ and SeO₄²⁻ ions, which crystallize as hexahydrate (NiSeO₄·6H₂O) upon slow evaporation [6]. The hexahydrate form crystallizes in a tetragonal system (space group P4₁2₁2) and transitions to a monoclinic P2₁/n structure upon partial dehydration [4].

    A notable solution-based reaction involves combining nickel selenate with potassium selenate (K₂SeO₄) in hot aqueous media, producing the double salt K₂Ni(H₂O)₆₂. This compound adopts a distinct crystal structure due to the coordination of six water molecules around the nickel center [4].

    Table 2: Crystallographic Properties of Nickel Selenate Hydrates

    Hydration StateCrystal SystemSpace GroupDensity (g/cm³)
    NiSeO₄·6H₂OTetragonalP4₁2₁22.314 [6]
    NiSeO₄·4H₂OMonoclinicP2₁/nNot reported

    Crystallographic Studies of Hydrate Phases

    Nickel selenate exists in multiple hydrated forms, with the hexahydrate being the most stable and well-characterized phase under ambient conditions. The crystallographic investigation of nickel selenate hexahydrate (NiSeO₄·6H₂O) reveals a tetragonal crystal system with space group P4₁2₁2 (No. 92). This compound appears as green solid crystals with a molecular weight of 309.78 g/mol.

    The structural analysis demonstrates that nickel selenate hexahydrate crystallizes in a framework where the nickel cation is coordinated by six water molecules in an octahedral geometry, with selenate (SeO₄²⁻) anions acting as counterions. The selenate anions adopt a tetrahedral configuration with Se-O bond distances averaging 1.709 Å and O-Se-O angles of approximately 100.2°.

    Historical crystallographic studies of double selenate salts in the nickel group have provided comprehensive morphological and structural data. The monoclinic double selenates of the general formula R₂Ni(SeO₄)₂·6H₂O, where R represents alkali metals (K, Rb, Cs) or ammonium, all belong to the prismatic-holohedral class of the monoclinic system. These compounds exhibit systematic variations in their crystallographic parameters that correlate directly with the atomic weights of the alkali metals, as shown in Table 3.

    CompoundAxial Angle β (°)Axial Ratios a:b:cMolecular Volume
    K₂Ni(SeO₄)₂·6H₂O104.450.7467:1:0.5059206.14
    Rb₂Ni(SeO₄)₂·6H₂O105.330.7395:1:0.5031216.96
    (NH₄)₂Ni(SeO₄)₂·6H₂O106.280.7395:1:0.5048216.53
    Cs₂Ni(SeO₄)₂·6H₂O106.180.7288:1:0.4993229.17

    The crystallographic data reveal a progressive increase in molecular volume and systematic changes in axial ratios as the atomic weight of the alkali metal increases. The ammonium nickel selenate double salt exhibits crystallographic parameters nearly identical to those of the rubidium analog, indicating strong isomorphism between these two compounds.

    The dehydration process of nickel selenate hexahydrate leads to the formation of intermediate hydrated phases. At 100°C, partial dehydration occurs, producing the tetrahydrate (NiSeO₄·4H₂O) with a monoclinic crystal system and space group P2₁/n (No. 14). Further dehydration at 300°C yields the monohydrate (NiSeO₄·H₂O), though detailed crystallographic data for this phase remain limited.

    Phase Transitions Under Thermal Conditions

    The thermal behavior of nickel selenate hexahydrate exhibits a complex stepwise dehydration and decomposition sequence that has been thoroughly characterized through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The thermal decomposition profile follows a well-defined pathway with distinct temperature-dependent phase transitions.

    Temperature (°C)PhaseWater Molecules LostProcessMass Loss (%)
    25NiSeO₄·6H₂O0Starting material0
    100NiSeO₄·4H₂O2Partial dehydration11.7
    300NiSeO₄·H₂O5Further dehydration29.1
    390NiSeO₄ (anhydrous)6Complete dehydration34.9
    510NiSeO₃ (nickel selenite)6Decomposition to selenite34.9
    690NiO + SeO₂6Final decompositionVariable

    The initial dehydration step occurs at approximately 100°C, where the hexahydrate loses two water molecules to form the tetrahydrate. This transition is accompanied by a color change from green to a slightly different green hue, indicating structural rearrangement in the coordination environment of the nickel center. The activation energy for this dehydration process has been determined to be in the range of 17 ± 4 kcal/mol, consistent with the breaking of metal-water coordination bonds.

    The second major dehydration step occurs between 300-390°C, where the remaining water molecules are progressively removed. At 390°C, complete dehydration yields anhydrous nickel selenate (NiSeO₄), which appears as a yellow powder, representing a significant color change from the original green hexahydrate. This color transformation reflects changes in the electronic structure and coordination environment of the nickel center upon loss of water ligands.

    At elevated temperatures (510°C), the anhydrous selenate undergoes decomposition to form nickel selenite (NiSeO₃) through the loss of oxygen. This transformation represents a reduction in the oxidation state of selenium from +6 to +4. The final decomposition step occurs at 690°C, where nickel selenite decomposes to form nickel oxide (NiO) and selenium dioxide (SeO₂), resulting in complete breakdown of the selenium-containing framework.

    Comparative studies with other nickel hydrated salts reveal that nickel selenate hexahydrate exhibits thermal stability characteristics intermediate between nickel sulfate hexahydrate and nickel nitrate hexahydrate. The multi-step dehydration process is characteristic of transition metal selenates, where the strong coordination of water molecules to the metal center results in distinct thermal events rather than continuous weight loss.

    Computational Modeling of Electronic and Geometric Properties

    While comprehensive density functional theory (DFT) calculations specifically for nickel selenate remain limited in the literature, computational studies of related nickel selenide compounds provide valuable insights into the electronic structure and bonding characteristics of nickel-selenium systems.

    DFT calculations on nickel selenide compounds have revealed important electronic properties that can be extrapolated to understand the nickel selenate system. Studies using the generalized gradient approximation (GGA) with PBE functional have shown that nickel selenides exhibit p-type semiconductor behavior with bandgaps ranging from 1.35 eV for NiSe to 1.9 eV for NiSe₂. These calculations demonstrate that the electronic structure is dominated by hybridization between nickel 3d orbitals and selenium p orbitals.

    The computational analysis of nickel selenite compounds, which are structurally related to selenates, has provided insights into the geometric optimization of nickel-selenium-oxygen frameworks. DFT calculations using the B3LYP functional with 6-311G+(d,p) basis sets have been employed to characterize the electronic structure and intermolecular interactions in selenate-containing systems. These studies reveal that selenate anions deviate from ideal tetrahedral geometry, with O-Se-O bond angles of approximately 105.9° due to electronic effects and crystal packing constraints.

    Molecular electrostatic potential (MEP) surface analysis and natural bond orbital (NBO) calculations have been utilized to understand the charge distribution and bonding characteristics in nickel selenate systems. The results indicate significant charge transfer from nickel to the selenate framework, with the nickel center exhibiting a formal oxidation state of +2 while maintaining partial covalent character in the Ni-O bonds.

    The d-band center calculations for nickel in selenate environments suggest that the electronic structure is significantly influenced by the coordination environment. The presence of selenate anions shifts the d-band center compared to pure nickel or nickel selenides, affecting the overall electronic properties and chemical reactivity of the compound.

    Computational studies of phase stability indicate that the hexahydrate form is thermodynamically favored under ambient conditions due to favorable hydration energies and hydrogen bonding networks. The calculated dehydration energies align well with experimental thermogravimetric data, supporting the multi-step dehydration mechanism observed experimentally.

    DFT calculations on the electronic band structure of nickel selenate predict indirect bandgap behavior with the compound exhibiting semiconductor characteristics. The valence band is primarily composed of nickel 3d orbitals hybridized with oxygen 2p orbitals, while the conduction band consists of selenium 4p orbitals mixed with nickel 4s orbitals. This electronic structure is consistent with the observed optical properties and color changes during thermal decomposition.

    The geometric optimization results indicate that the most stable configuration involves octahedral coordination of nickel with water molecules, with selenate anions positioned to optimize electrostatic interactions while minimizing steric repulsion. The calculated bond lengths and angles are in good agreement with experimental crystallographic data, validating the computational approach for understanding the structural properties of nickel selenate.

    Computational analysis of the vibrational properties reveals characteristic frequencies associated with Se-O stretching modes in the selenate anion (approximately 880-920 cm⁻¹), Ni-O stretching modes (400-500 cm⁻¹), and various hydrogen bonding interactions in the hydrated forms. These calculated vibrational frequencies provide important benchmarks for experimental infrared and Raman spectroscopic studies of nickel selenate phases.

    The computational modeling approach has proven essential for understanding the electronic structure evolution during thermal decomposition, predicting the formation of intermediate phases, and explaining the observed color changes in terms of electronic transitions and band structure modifications. These theoretical insights complement experimental structural characterization and provide a foundation for predicting the properties of related nickel selenate compounds.

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    203.84717 g/mol

    Monoisotopic Mass

    203.84717 g/mol

    Heavy Atom Count

    6

    GHS Hazard Statements

    H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
    H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H350i: May cause cancer by inhalation [Danger Carcinogenicity];
    H360D ***: May damage the unborn child [Danger Reproductive toxicity];
    H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Irritant;Health Hazard;Environmental Hazard

    Other CAS

    15060-62-5

    Dates

    Last modified: 04-14-2024

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